molecular formula C8H5Cl2NO2S B13163274 4-Chloro-1H-indole-3-sulfonyl chloride

4-Chloro-1H-indole-3-sulfonyl chloride

Cat. No.: B13163274
M. Wt: 250.10 g/mol
InChI Key: WYQDYFXLGOHPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1H-indole-3-sulfonyl chloride: is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. The indole nucleus is a common structural motif in many natural products and pharmaceuticals. This compound is characterized by the presence of a chlorine atom at the 4th position and a sulfonyl chloride group at the 3rd position of the indole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-indole-3-sulfonyl chloride typically involves the chlorination of 1H-indole-3-sulfonyl chloride. One common method is the reaction of 1H-indole-3-sulfonyl chloride with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures to prevent decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation Reactions: The indole ring can be oxidized under specific conditions to form indole-3-carboxylic acid derivatives.

    Reduction Reactions: The chlorine atom can be reduced to form 1H-indole-3-sulfonyl chloride.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base like triethylamine (Et₃N) or pyridine.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

4-Chloro-1H-indole-3-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1H-indole-3-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The chlorine atom at the 4th position can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

    1H-Indole-3-sulfonyl chloride: Lacks the chlorine atom at the 4th position, resulting in different reactivity and biological activity.

    4-Methyl-1H-indole-3-sulfonyl chloride: Contains a methyl group instead of a chlorine atom, leading to variations in chemical properties and applications.

    1-Tosyl-1H-indole-3-sulfonyl chloride: Features a tosyl group, which affects its solubility and reactivity compared to 4-Chloro-1H-indole-3-sulfonyl chloride.

Uniqueness: this compound is unique due to the presence of both a chlorine atom and a sulfonyl chloride group, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C8H5Cl2NO2S

Molecular Weight

250.10 g/mol

IUPAC Name

4-chloro-1H-indole-3-sulfonyl chloride

InChI

InChI=1S/C8H5Cl2NO2S/c9-5-2-1-3-6-8(5)7(4-11-6)14(10,12)13/h1-4,11H

InChI Key

WYQDYFXLGOHPEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.